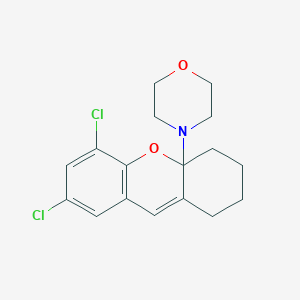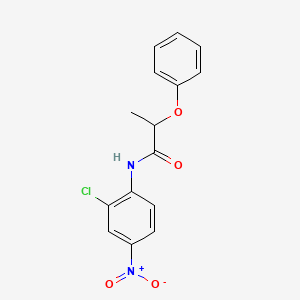
N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)-1-butanamine, commonly known as Venlafaxine, is a medication that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is an antidepressant that is used to treat major depressive disorder, anxiety disorders, and panic disorders.
Mecanismo De Acción
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine, which are neurotransmitters that play a role in regulating mood. By increasing the levels of these neurotransmitters in the brain, Venlafaxine helps to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
Venlafaxine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can help to improve mood and alleviate symptoms of depression and anxiety. In addition, Venlafaxine has been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in regulating the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Venlafaxine has a number of advantages for lab experiments. It is well-tolerated in both animals and humans, and has been extensively studied for its use in treating a variety of conditions. However, there are also some limitations to using Venlafaxine in lab experiments. For example, it can be difficult to control for individual differences in response to the medication, and there may be differences in the way that Venlafaxine affects different populations.
Direcciones Futuras
There are a number of future directions for research on Venlafaxine. One area of research is focused on understanding the long-term effects of the medication, particularly in terms of its impact on the brain and other physiological systems. Another area of research is focused on identifying biomarkers that can be used to predict individual response to the medication, which could help to improve treatment outcomes. Finally, there is ongoing research focused on developing new medications that target the same neurotransmitter systems as Venlafaxine, but with fewer side effects.
Métodos De Síntesis
Venlafaxine is synthesized through a multi-step process, starting with the reaction of 4-chloro-3,5-dimethylphenol with tert-butylchloride to form N-(tert-butyl)-4-chloro-3,5-dimethylphenol. This intermediate is then reacted with 1-bromobutane to form N-(tert-butyl)-4-(4-chloro-3,5-dimethylphenoxy)-1-butanamine, which is Venlafaxine.
Aplicaciones Científicas De Investigación
Venlafaxine has been extensively studied for its use in treating major depressive disorder, anxiety disorders, and panic disorders. In addition, it has also been studied for its potential use in treating neuropathic pain, hot flashes, and post-traumatic stress disorder. Venlafaxine has been shown to be effective in treating these conditions in both short-term and long-term studies.
Propiedades
IUPAC Name |
N-tert-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-12-10-14(11-13(2)15(12)17)19-9-7-6-8-18-16(3,4)5/h10-11,18H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPKLEOHRMYJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)
![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)

![ethyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5129273.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5129281.png)
![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)
![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)